molecular formula C21H26N2O5S B2879712 N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-phenylacetamide CAS No. 922067-19-4

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-phenylacetamide

Cat. No. B2879712
CAS RN: 922067-19-4
M. Wt: 418.51
InChI Key: IMUATKIHWROLOL-UHFFFAOYSA-N
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Description

“N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-phenylacetamide” is a complex organic compound. It contains a 3,4-dihydroisoquinoline core, which is a structural motif found in a wide range of biologically active natural products and pharmaceutical compounds .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a mild and highly efficient metal-free oxidative α-cyanation of N-acyl/sulfonyl 1,2,3,4-tetrahydroisoquinolines (THIQs) has been accomplished at an ambient temperature via DDQ oxidation and subsequent trapping of N-acyl/sulfonyl iminium ions . This method could potentially be adapted for the synthesis of “N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-phenylacetamide”.


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a 3,4-dihydroisoquinoline core, sulfonyl and acyl groups, and a phenylacetamide moiety .


Chemical Reactions Analysis

The compound can participate in various chemical reactions. For example, 6,7-Dimethoxy-3,4-dihydroisoquinolin-1-ylacetonitrile in the enamine form readily reacts with acyl iso(thio)cyanates affording in high yields 1,2-fused oxo- and thioxodihydropyrimidoisoquinolines and thiouracyloisoquinolines .

Scientific Research Applications

Synthesis of Chiral Tetrahydroisoquinoline Derivatives

Chiral tetrahydroisoquinoline derivatives are important in the synthesis of natural products and pharmaceuticals. The compound serves as a key intermediate in the synthesis of these derivatives, which are used in drug development for a range of diseases, including anti-inflammatory, anti-viral, anti-fungal, and anti-cancer compounds .

Influenza Virus Polymerase Inhibitors

A series of optically active substituted 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives, synthesized using the compound, have been evaluated as potent inhibitors of the influenza virus polymerase acidic (PA) endonuclease domain. This application is crucial for the development of new antiviral drugs .

Parkinson’s Disease Treatment

The compound is used in the synthesis of derivatives that act as peripheral catechol-O-methyltransferase inhibitors (COMTI). These derivatives are synthesized from L-DOPA and have applications in treating Parkinson’s disease, as they mimic the activity of compounds isolated from Mucuna pruriens, a traditional treatment for the disease .

Synthesis of Bioactive Natural Products

The compound is employed in the synthesis of bioactive natural products. Its role as a precursor in various synthetic pathways allows for the creation of complex molecules with potential therapeutic effects .

Metal-Free Oxidative α-Cyanation

In organic synthesis, the compound is used in metal-free oxidative α-cyanation processes. This method is significant for the functionalization of tetrahydroisoquinolines, enabling the synthesis of a wide range of biologically active and pharmaceutical compounds .

Building Blocks for Pharmaceutical Compounds

Due to its structural properties, the compound is used as a building block for the synthesis of various pharmaceutical compounds. Its versatility in reactions makes it a valuable asset in medicinal chemistry for the development of new drugs .

properties

IUPAC Name

N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-2-phenylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5S/c1-27-19-13-17-8-10-23(15-18(17)14-20(19)28-2)29(25,26)11-9-22-21(24)12-16-6-4-3-5-7-16/h3-7,13-14H,8-12,15H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMUATKIHWROLOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)CC3=CC=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-phenylacetamide

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